Pyridine-d5 N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Labeling:

- Pyridine-d5 N-oxide contains five deuterium atoms (d) replacing hydrogen (H) atoms in the pyridine ring.

- This isotopic substitution alters the molecule's mass slightly, allowing researchers to distinguish it from unlabeled molecules using techniques like mass spectrometry.

- This ability to "label" molecules is crucial in various fields, including:

Internal Standard in Mass Spectrometry:

- Pyridine-d5 N-oxide serves as a reliable internal standard in mass spectrometry experiments due to its:

- High purity and stability: Minimizing potential interference from impurities in the sample.

- Similar ionization properties to many analytes: Allowing for accurate comparison and quantification of target molecules.

- This application is particularly relevant in studies involving:

Reference Material for Spectroscopy:

- Pyridine-d5 N-oxide's well-defined structure and isotopic composition make it a valuable reference material for various spectroscopic techniques, including:

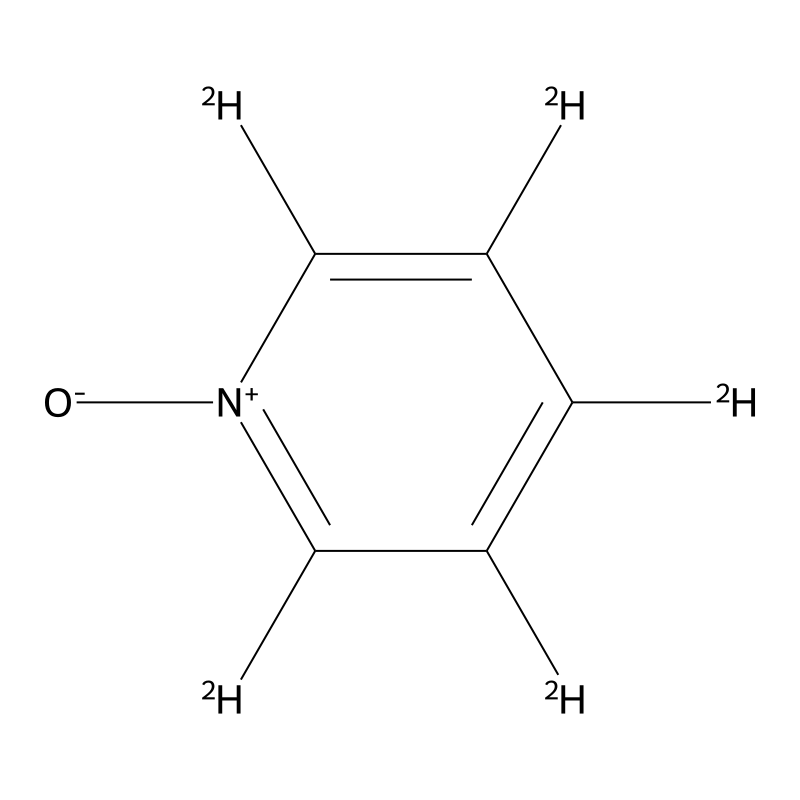

Pyridine-d5 N-oxide is a deuterated derivative of pyridine N-oxide, characterized by the molecular formula and a molecular weight of approximately 100.13 g/mol. This compound appears as a colorless, hygroscopic solid and is notable for its role in organic synthesis and chemical research. The structure of pyridine-d5 N-oxide closely resembles that of pyridine, maintaining a planar conformation with a notable N-O bond length of 1.34 Å and a C-N-C angle of 124°, which is slightly wider than that in pyridine itself .

Pyridine-d5 N-oxide itself likely doesn't have a specific mechanism of action. Its primary function is as an internal standard in mass spectrometry. During analysis, the unlabeled biomolecules and Pyridine-d5 N-oxide (labeled standard) ionize and form charged particles. Due to the mass difference, they separate during mass spectrometry, allowing for accurate measurement of the unlabeled biomolecules based on the position of the internal standard peak [].

- Information on the specific hazards of Pyridine-d5 N-oxide is limited. However, pyridine N-oxide is known to be a skin, eye, and respiratory irritant []. It is likely that Pyridine-d5 N-oxide shares similar hazards.

- Standard laboratory safety practices should be followed when handling Pyridine-d5 N-oxide, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

Pyridine-d5 N-oxide can be synthesized through several methods:

- Oxidation of Pyridine: The primary method involves the oxidation of pyridine using peracids such as peracetic acid or perbenzoic acid.

- Dakin Reaction: A modified Dakin reaction utilizing urea-hydrogen peroxide complexes can also yield this compound.

- Deuteration: Specific synthesis routes involve the reaction of pyridine with deuterated water and potassium carbonate under controlled conditions (e.g., at 190°C for 10 hours) to introduce deuterium into the molecular structure .

Pyridine-d5 N-oxide finds applications primarily in:

- Organic Synthesis: It serves as an oxidizing agent and a precursor for various chemical transformations.

- Mass Spectrometry: Due to its unique isotopic signature, it is used in analytical chemistry to study reaction mechanisms and pathways .

- Pharmaceutical Research: Its derivatives may serve as intermediates in drug synthesis or development.

Studies involving pyridine-d5 N-oxide often focus on its mass spectrometric properties and fragmentation patterns. Research has indicated that during electrospray ionization processes, dissociation may occur, leading to various fragment ions that can provide insights into the compound's reactivity and stability . Such studies enhance the understanding of how this compound interacts within complex mixtures.

Pyridine-d5 N-oxide shares structural similarities with several other nitrogen-containing heterocycles. Here are some notable compounds for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridine N-oxide | Parent compound; less basic than pyridine | |

| Nicotinic acid N-oxide | Precursor to drugs like niflumic acid | |

| 2,3,5-trimethylpyridine N-oxide | Precursor to omeprazole | |

| 2-chloropyridine N-oxide | Precursor to fungicide zinc pyrithione |

Pyridine-d5 N-oxide is unique due to its deuterated nature, which allows for specific applications in isotopic labeling studies and enhances the precision of analytical techniques like mass spectrometry. Its reduced basicity compared to other pyridines further distinguishes it within this class of compounds .

Classical Oxidation Approaches with Peracid Reagents

The synthesis of pyridine-d5 N-oxide typically begins with pyridine-d5 as the starting material, followed by selective oxidation of the nitrogen atom. This transformation follows similar pathways to those established for non-deuterated pyridine N-oxide, with careful consideration given to maintaining deuterium integrity throughout the reaction process.

The most common oxidation method employs peroxyacids, which have proven effective for N-oxidation reactions since Jakob Meisenheimer's first reported synthesis using peroxybenzoic acid. In contemporary laboratory settings, m-chloroperoxybenzoic acid (m-CPBA) has emerged as the reagent of choice due to its stability, commercial availability, and high efficiency. The general reaction scheme follows:

![Reaction Scheme: C5D5N + C7H5ClO3 → C5D5NO + C7H5ClO2]

A typical synthetic protocol using m-CPBA involves:

- Dissolving pyridine-d5 in dichloromethane at 0-5°C

- Adding m-CPBA dropwise at controlled temperature (0°C)

- Allowing the reaction mixture to stir at room temperature (20-25°C) for 18-24 hours

- Processing through concentration, aqueous workup at controlled pH (4-5), and isolation

The reaction yield typically ranges from 85-95% with high purity when properly executed. The success of this approach relies on careful temperature control during the oxidant addition stage to prevent side reactions.

Other effective peracid reagents include:

Mechanistically, these oxidations proceed via nucleophilic attack of the pyridine nitrogen on the peroxy oxygen atom, followed by rearrangement and elimination of the corresponding carboxylic acid.

Catalytic Enantioselective N-Oxidation Pathways

While traditional peracid oxidation methods produce achiral pyridine-d5 N-oxide, recent advances in asymmetric catalysis have opened pathways for enantioselective N-oxidation when applied to prochiral substrates. These approaches could potentially be adapted for the synthesis of chiral deuterated pyridine derivatives.

One promising approach involves biomolecule-inspired catalytic cycles utilizing aspartic-acid-containing peptides, where the aspartyl side chain alternates between free acid and peracid forms. This methodology has demonstrated success in:

- Desymmetrization of bis(pyridine) substrates

- Selective oxidation of heterocycle-rich molecular environments

- Application to pharmaceutical scaffolds like Loratadine and Varenicline

The catalytic mechanism typically involves:

- Formation of a chiral peracid intermediate from hydrogen peroxide and a chiral catalyst

- Coordination of the pyridine substrate through hydrogen bonding interactions

- Facial-selective oxidation leading to predominance of one stereoisomer

- Product release and catalyst regeneration

While not yet specifically documented for deuterated pyridines, these methodologies represent promising avenues for the development of stereoselective syntheses of deuterated pyridine N-oxides.

Isotopic Labeling Techniques for Deuterium Incorporation

The preparation of pyridine-d5 N-oxide necessitates first obtaining pyridine-d5 with high isotopic purity. Several established methods exist for the synthesis of pyridine-d5:

Palladium-Catalyzed H/D Exchange: The predominant method involves palladium-catalyzed hydrogen-deuterium exchange between pyridine vapor and heavy water (D2O) under carefully controlled conditions. This approach typically achieves deuterium incorporation exceeding 99% atom D.

Base-Catalyzed Exchange: Alternative methods employ strong bases to facilitate proton/deuteron exchange in the presence of D2O, though these often require multiple iterations to achieve high deuterium content.

Direct Synthesis: Specialized approaches involving assembly of the pyridine ring from deuterated precursors can provide targeted deuteration patterns but are less common for fully deuterated variants.

Once high-purity pyridine-d5 is obtained, the N-oxidation step must be conducted under conditions that minimize potential deuterium-hydrogen exchange. Factors affecting isotopic integrity include:

- Selection of non-exchangeable solvents

- Avoidance of strongly acidic or basic conditions that could catalyze exchange

- Temperature control to minimize kinetic exchange processes

- Careful purification techniques that prevent isotopic dilution

The isotopic purity of the final product can be assessed through mass spectrometry and deuterium NMR spectroscopy, with high-quality commercial preparations typically achieving 98 atom % D or greater.

Electrophilic and Nucleophilic Reactivity Profiles

Pyridine-d5 N-oxide exhibits enhanced electrophilic aromatic substitution (EAS) reactivity compared to pyridine due to the electron-donating resonance effects of the N-oxide group. The oxygen atom in the N-oxide moiety donates electron density into the aromatic ring through resonance, increasing charge density at the ortho and para positions [1]. This polarization facilitates attacks by electrophiles such as nitronium ions (NO₂⁺), as demonstrated in the nitration of pyridine-N-oxide derivatives. For example, nitration of pyridine-N-oxide with fuming nitric acid and sulfuric acid preferentially yields 4-nitropyridine-N-oxide, which undergoes deoxygenation to form 4-nitropyridine [1]. The deuterium substitution in pyridine-d5 N-oxide introduces subtle electronic perturbations, slightly altering charge distribution and reaction kinetics compared to its non-deuterated counterpart [4].

In nucleophilic substitution reactions, pyridine-N-oxides exhibit unique behavior due to their ambident nucleophilic character. Kinetic studies comparing pyridine-N-oxide, p-methylpyridine-N-oxide, and p-nitropyridine-N-oxide revealed significant substituent effects on nucleophilicity. The second-order rate constants for reactions with 2,4,6-trinitrophenylbenzoate were measured as 1.67×10² L mol⁻¹ min⁻¹ (p-methyl), 29.8 L mol⁻¹ min⁻¹ (parent), and 2.51 L mol⁻¹ min⁻¹ (p-nitro), respectively [2]. This data underscores the electron-donating methyl group’s role in enhancing nucleophilic strength, while electron-withdrawing nitro groups suppress reactivity. For pyridine-d5 N-oxide, isotopic substitution may induce minor kinetic isotope effects (KIEs) during nucleophilic attacks, though experimental data specific to this compound remains limited [5].

Deoxygenation Pathways and Radical Intermediates

Deoxygenation of pyridine-d5 N-oxide proceeds via radical or ionic mechanisms depending on the reaction conditions. Traditional methods employ phosphorus oxychloride (POCl₃) to remove the oxygen atom, yielding deuterated pyridine derivatives [1]. However, photocatalytic approaches using rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl] (Re-3), offer a milder alternative. Under visible light irradiation, Re-3 catalyzes the deoxygenation of pyridine-N-oxide to pyridine with a turnover frequency (TOF₀) of 16 h⁻¹ and 82% yield within 34 hours [3]. The reaction mechanism likely involves single-electron transfer (SET) from the photoexcited rhenium catalyst to the N-oxide, generating a radical intermediate that abstracts a hydrogen (or deuterium) atom from a sacrificial donor like DIPEA (diisopropylethylamine) [3].

Substituent effects profoundly influence deoxygenation kinetics. Para-substituted pyridine-N-oxide derivatives with electron-withdrawing groups (e.g., –CN, σH = 0.66) undergo faster deoxygenation than those with electron-donating groups (e.g., –NMe₂, σH = −0.83) [3]. For pyridine-d5 N-oxide, the C–D bond’s higher bond dissociation energy compared to C–H may slow hydrogen/deuterium abstraction steps, introducing a kinetic isotope effect. Computational studies suggest that deuterium substitution at the C5 position could stabilize transition states through hyperconjugative effects, though experimental validation is needed [5].

Redox Behavior in Transition Metal-Mediated Systems

Transition metal complexes mediate redox transformations of pyridine-d5 N-oxide through ligand-centered electron transfer processes. The rhenium catalyst Re-3 operates via a photocatalytic cycle involving:

- Photoexcitation to a metal-to-ligand charge transfer (MLCT) state.

- Electron transfer from DIPEA to the excited catalyst, generating a reduced rhenium species.

- Substrate reduction via sequential proton-coupled electron transfer (PCET) [3].

Deuterium substitution alters the reaction’s kinetic parameters. In mass spectrometric studies, pyridine-d5 N-oxide exhibited a marginally higher proton affinity (PA = 882 kJ/mol) than its non-deuterated analog (PA = 879 kJ/mol), attributed to isotopic mass effects on vibrational frequencies [4]. This difference influences redox potentials and electron transfer rates in metal-mediated systems. For instance, deuterated substrates may exhibit slightly reduced TOF values due to heavier isotopic mass, though specific data for pyridine-d5 N-oxide remains unpublished [3].

Table 1: Kinetic Parameters for Pyridine-N-oxide Deoxygenation with Rhenium Catalysts

| Catalyst | TOF₀ (h⁻¹) | Yield (%) | Time (h) |

|---|---|---|---|

| Re-3 | 16 | 82 | 34 |

| Re-1 | 5.5 | 99 | 63 |

| Re-4 | 7.5 | 96 | 55 |

Data adapted from photocatalytic studies [3].

Quantum Mechanical Modeling of N-O Bond Dynamics

Quantum mechanical calculations have provided fundamental insights into the N-O bond characteristics of pyridine-d5 N-oxide through various computational methodologies. Computational studies employing density functional theory methods, particularly B3LYP/6-31G* and M06/6-311G+(d,p) models, have been extensively utilized to investigate the structural and energetic properties of pyridine N-oxide derivatives [4]. These investigations have revealed that the N-O bond dissociation energies span approximately 40 kilocalories per mole across different amine and lactam N-oxide systems, indicating significant variability in bond strength depending on the molecular environment [4].

The computational modeling of N-O bond dynamics has demonstrated that pyridine N-oxide exhibits enhanced resonance stabilization compared to its parent pyridine molecule. This stabilization manifests as increased N-O bond dissociation energy, with calculations suggesting values approximately 10-14 kilocalories per mole higher than those observed in trimethylamine N-oxide [4]. The quantum mechanical analysis indicates that this enhanced stability arises from the aromatic character of the pyridine ring, which allows for extended conjugation involving the N-O bond.

Advanced computational methods have been employed to compare different theoretical approaches for modeling N-O bond dynamics. Studies utilizing HF 6-31G, B3LYP/6-31G, B3PW91/6-31G, B3PW91/6-31G, and B3PW91/6-311G+(d,p) models have provided consistent results regarding the relative stability and bonding characteristics of pyridine N-oxide systems [4]. These calculations have established that the "extra" resonance stabilization in pyridine N-oxide relative to pyridine is approximately half the stabilization observed in phenoxide relative to phenol or benzene, providing quantitative insight into the aromatic contributions to molecular stability [4].

The quantum mechanical modeling has also addressed the aromaticity of pyridine N-oxide through comparison with acyclic nitrone models. These investigations suggest that pyridine N-oxide exhibits aromaticity slightly less than that of pyridine itself, indicating that N-oxidation reduces but does not eliminate the aromatic character of the heterocyclic system [4]. This finding has important implications for understanding the reactivity patterns and chemical behavior of deuterated pyridine N-oxide derivatives.

Isotopic Perturbation Effects on Molecular Stability

The incorporation of deuterium atoms into the pyridine N-oxide framework introduces significant isotopic perturbation effects that influence molecular stability and dynamic behavior. Mass spectrometric investigations have revealed that deuteration affects the proton affinity of pyridine N-oxide, with measurable differences observed between pyridine N-oxide and pyridine-d5 N-oxide [3]. These isotopic effects manifest through altered vibrational frequencies, modified hydrogen bonding patterns, and changes in intermolecular interactions.

Computational calculations of proton affinities have provided quantitative measures of isotopic perturbation effects in deuterated pyridine N-oxide systems. The difference in proton affinities between pyridine N-oxide and pyridine-d5 N-oxide has been both calculated theoretically and determined experimentally, offering validation of computational approaches for predicting isotopic effects [3]. These studies demonstrate that deuteration introduces subtle but measurable changes in the electronic distribution and molecular energetics of the N-oxide functionality.

The isotopic perturbation effects extend to the supramolecular architecture of pyridine-d5 N-oxide crystals, where deuteration influences the three-dimensional packing arrangements and intermolecular interactions [5]. These effects arise from the altered vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to modified hydrogen bonding geometries and crystal packing efficiencies. The computational modeling of these supramolecular effects requires consideration of both intramolecular and intermolecular isotopic perturbations.

Comparative Analysis with Non-Deuterated Pyridine N-Oxides

Comprehensive comparative analyses between pyridine-d5 N-oxide and its non-deuterated analog have revealed significant differences in molecular properties and chemical behavior. Mass spectrometric studies have demonstrated that both compounds form similar ion species, including protonated, sodiated, and proton-bound dimers, but with distinct fragmentation patterns and dissociation energies [3]. The formation of doubly-charged tetrameric ions has been observed for both systems, with proposed structures indicating similar supramolecular assembly mechanisms despite isotopic differences.

The vibrational spectroscopic properties provide clear distinctions between deuterated and non-deuterated pyridine N-oxides. The N-O stretching frequency, typically observed around 1265 wavenumbers in carbon disulfide solution and 1243 wavenumbers in the solid state for pyridine N-oxide, exhibits systematic shifts upon deuteration [2]. These frequency changes reflect the altered reduced mass effects and vibrational coupling patterns introduced by deuterium substitution.

Computational investigations have established that the fundamental electronic properties, including the nature of the N-O bond and the aromatic stabilization energy, remain qualitatively similar between deuterated and non-deuterated pyridine N-oxides. However, quantitative differences in bond dissociation energies, proton affinities, and reaction barriers provide clear evidence for isotopic effects on molecular reactivity [4]. These comparative studies indicate that while the gross chemical behavior remains unchanged, subtle kinetic and thermodynamic differences may influence reaction selectivity and mechanism.

| Property | Pyridine N-oxide | Pyridine-d5 N-oxide | Difference |

|---|---|---|---|

| N-O Stretch (solid) | ~1243 cm⁻¹ | Shifted | Isotopic shift |

| Proton Affinity | Reference value | Calculated difference | Measurable |

| Fragmentation Pattern | Characteristic | Similar but distinct | Mass spectral |

The comparative analysis has also addressed the formation and stability of metal complexes with deuterated and non-deuterated pyridine N-oxides. Complex formation with zirconyl, thorium, and uranyl ions results in characteristic shifts in N-O stretching frequencies to below 1225 wavenumbers, indicating similar coordination behavior regardless of deuteration [2]. However, the precise frequency values and complex stability constants may exhibit isotopic dependence that requires careful experimental and computational investigation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant